Methyl 2,4-dichloroquinazoline-7-carboxylate
Overview
Description
Methyl 2,4-dichloroquinazoline-7-carboxylate is a chemical compound with the molecular formula C10H6Cl2N2O2 It is a derivative of quinazoline, a bicyclic compound containing fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloroquinazoline-7-carboxylate typically involves the reaction of 2,4-dichloroaniline with methyl anthranilate under specific conditions. The reaction is carried out in the presence of a catalyst, such as phosphorus oxychloride, and requires heating to facilitate the formation of the quinazoline ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of quinazoline N-oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolines, depending on the nucleophile used.
Reduction Reactions: Reduced derivatives of the original compound.
Oxidation Reactions: Quinazoline N-oxides.
Scientific Research Applications
Methyl 2,4-dichloroquinazoline-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers investigate its biological activity and potential as an antimicrobial or anticancer agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinazoline: A closely related compound with similar chemical properties.
Methyl 2-chloroquinazoline-7-carboxylate: Another derivative with a single chlorine substitution.
Quinazoline-7-carboxylate: The parent compound without chlorine substitutions.
Uniqueness
Methyl 2,4-dichloroquinazoline-7-carboxylate is unique due to the presence of two chlorine atoms at the 2 and 4 positions, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Biological Activity
Methyl 2,4-dichloroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the quinazoline ring, along with a carboxylate functional group. This unique structure contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit various enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It may interact with receptors that play critical roles in angiogenesis and tumor growth.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Activity
The compound has been evaluated for its anticancer properties against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Notable findings include:
- Inhibition of Cell Proliferation : this compound demonstrated significant antiproliferative effects with IC50 values ranging from 16.50 to 23.31 µM compared to standard drugs like Tamoxifen .
- VEGFR-2 Inhibition : It has shown efficacy in inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors. The compound's IC50 value against VEGFR-2 was reported at approximately 0.56 µM .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the quinazoline core can significantly influence biological activity. For instance:
Compound | Modification | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | None | 16.50 | Antiproliferative |
2,4-Dichloroquinazoline | Single Cl substitution | Varies | Reduced activity |
Quinazoline-7-carboxylate | No Cl substitutions | Higher IC50 | Minimal activity |
These results highlight the importance of chlorine substitutions in enhancing biological potency.
Case Studies
- Anticancer Efficacy : A study evaluated various derivatives of this compound against multiple cancer cell lines. The results indicated that specific structural modifications led to enhanced selectivity and potency against targeted cancer types .
- Antimicrobial Screening : In vitro studies assessed the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibitory effects, supporting further exploration for therapeutic applications in infectious diseases.
Properties
IUPAC Name |
methyl 2,4-dichloroquinazoline-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c1-16-9(15)5-2-3-6-7(4-5)13-10(12)14-8(6)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPWZDKZBYRNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654027 | |
Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174074-89-6 | |
Record name | Methyl 2,4-dichloroquinazoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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